Pretazettine

Description

Propriétés

IUPAC Name |

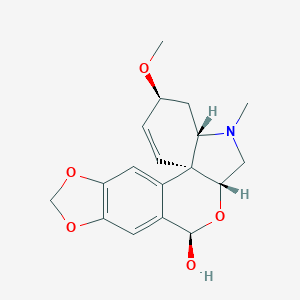

(1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJOYDMUWKSYBP-YNBLHMCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938345 | |

| Record name | 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17322-84-8 | |

| Record name | Pretazettine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17322-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretazettine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017322848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pretazettine can be synthesized through oxidative cleavage and ring reconstruction methods. The synthesis starts from a common intermediate, keto aldehyde, obtained by oxidative cleavage of a carbocyclic ring present in previously synthesized tetracyclic compounds. Subsequent closure of a new heterocyclic ring using different methods leads to products with structural cores found in naturally occurring alkaloids such as this compound .

Industrial Production Methods: Industrial production of this compound involves the large-scale isolation of alkaloids from plants like Narcissus tazetta. The process includes extraction, purification, and structural elucidation using various spectroscopic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Pretazettine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction of this compound involves the conversion of its functional groups to less oxidized forms.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .

Applications De Recherche Scientifique

Anticancer Applications

Pretazettine has demonstrated significant anticancer activity across various studies. Its mechanisms and effects have been evaluated in several cancer models, particularly against drug-resistant forms.

- Mechanism of Action : this compound's anticancer effects are believed to stem from its ability to inhibit eukaryotic protein synthesis. This action has been shown to enhance the efficacy of standard chemotherapeutic agents such as adriamycin and methotrexate in murine models of cancer, particularly Lewis lung carcinoma, which is known for its resistance to conventional treatments .

-

Case Studies :

- In a study involving glioblastoma and melanoma cell lines, this compound exhibited antiproliferative effects, significantly reducing cell viability even in drug-resistant variants .

- Another investigation highlighted this compound's synergistic effects with paclitaxel against non-small-cell lung cancer cells, indicating its potential to overcome multidrug resistance .

Antiviral Activity

Research has also pointed to this compound's antiviral properties. It has shown efficacy against specific viral infections:

- Rauscher Virus : this compound was effective in prolonging the lifespan of leukemic mice infected with the Rauscher virus. Compared to its isomer tazettine, this compound required lower doses to exhibit antiviral activity, suggesting a more favorable therapeutic profile .

Other Therapeutic Potentials

Beyond its anticancer and antiviral applications, this compound has shown promise in other areas:

- Antiparasitic Properties : While studies indicate modest antiplasmodial activity against malaria parasites, further research is needed to elucidate its full potential in this area .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties due to its structural similarities with other known neuroprotective alkaloids. However, detailed investigations are required to confirm these effects .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Pretazettine exerts its effects primarily through the inhibition of protein synthesis. It binds to ribosomal RNA and interferes with the translation process, leading to the inhibition of protein synthesis. This mechanism is particularly effective against cancer cells and viruses. This compound also inhibits the activity of reverse transcriptase, making it a potent antiviral agent .

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Pretazettine and Related Alkaloids

| Compound | Core Structure | Key Functional Groups | C-8 Configuration | Natural/Artifact |

|---|---|---|---|---|

| This compound | 2-Benzopyrano[3,4-c]indole | C-8 hydroxyl, C-6 methoxy | S-configuration | Natural |

| Tazettine | 2-Benzopyrano[3,4-c]indole | C-6a hydroxyl, C-6 methoxy | - | Artifact |

| Jonquailine | This compound-type | C-8 hydroxyl, C-6 methoxy | R-configuration | Natural |

| Haemanthamine | Crinine-type | C-11 hydroxyl, C-3 methoxy | - | Natural |

- Tazettine : Lacks the C-8 hydroxyl group due to rearrangement during extraction. This absence renders it biologically inactive in anticancer assays .

- Jonquailine : A C-8 epimer of this compound with an R-configuration. Despite stereochemical differences, it retains anticancer activity, highlighting the functional importance of the C-8 hydroxyl group .

- Haemanthamine : Shares biosynthetic pathways with this compound but differs in its crinine-type skeleton and methoxy groups, leading to distinct mechanisms (e.g., ribosome inhibition) .

Activité Biologique

Pretazettine, an alkaloid derived from the Amaryllidaceae family, has garnered significant attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to other alkaloids in the Amaryllidaceae family, such as tazettine. Unlike tazettine, which lacks significant anticancer activity, this compound has demonstrated promising effects against various cancer cell lines. Its potential therapeutic applications stem from its ability to inhibit eukaryotic protein synthesis and modulate multidrug resistance (MDR) mechanisms in cancer cells.

- Inhibition of Protein Synthesis : this compound exhibits cytotoxic effects by inhibiting protein synthesis in cancer cells. This mechanism is crucial for its effectiveness against tumors that are resistant to conventional chemotherapy agents .

- Multidrug Resistance Reversal : Research indicates that this compound can enhance the efficacy of chemotherapeutic agents like doxorubicin by inhibiting P-glycoprotein (P-gp), a protein that often mediates drug resistance in cancer cells. In studies, this compound significantly increased the intracellular concentration of rhodamine-123 in MDR-transfected L5178 mouse lymphoma cells .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. Morphological changes consistent with apoptosis—such as cellular shrinkage and nuclear condensation—were observed following treatment with this compound .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Effects on Drug-Resistant Cells

In a study examining the effects of this compound on drug-resistant cancer cell lines, it was found that this compound not only inhibited cell proliferation but also enhanced the cytotoxicity of standard chemotherapy drugs. The combination treatment resulted in a marked reduction in cell viability compared to treatments with chemotherapy alone. This suggests that this compound could serve as a valuable adjunct to existing cancer therapies, particularly for patients with resistant tumors .

Q & A

Q. How can researchers ensure accurate detection of pretazettine given its instability during extraction and analysis?

this compound is prone to rearrangement into tazettine under basic conditions due to its strained cis B–D ring fusion. To mitigate this, derivatization with agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is critical. This blocks the 6-OH group, stabilizing the molecule for GC–MS/MS analysis. Comparative analysis of derivatized vs. non-derivatized extracts using retention indices and fragmentation patterns (e.g., molecular ion peaks at m/z 403 for tazettine-TMS vs. This compound-TMS) confirms its presence . Rapid extraction methods with neutral pH (e.g., methanol maceration) and avoidance of prolonged basic conditions are also recommended.

Q. What physicochemical properties of this compound are critical for designing solubility and stability assays?

this compound’s low water solubility and weak acidity (pKa ~7–8) necessitate the use of polar aprotic solvents (e.g., DMSO) for in vitro assays. Stability studies should monitor pH-dependent degradation, particularly in aqueous solutions, where it converts to tazettine. Analytical techniques like HPLC-UV or LC-MS with stability-indicating methods are essential to quantify degradation products .

Q. Which analytical techniques are most reliable for distinguishing this compound from its artifacts?

GC–MS/MS with derivatization is preferred due to its ability to differentiate this compound-TMS (m/z 388, 319) and tazettine-TMS (m/z 403, 298) via distinct fragmentation pathways. NMR spectroscopy (e.g., H and C) can confirm structural integrity, focusing on signals for the lactol moiety (C-8) and B–D ring fusion .

Advanced Research Questions

Q. How can experimental protocols be optimized to prevent this compound-to-tazettine conversion during pharmacological studies?

Use anhydrous, slightly acidic extraction conditions (pH 5–6) to minimize base-catalyzed rearrangement. Derivatization prior to bioassays ensures stability, as seen in studies where this compound’s anticancer activity was preserved in neutral media (e.g., MEM). Controls must include tazettine to rule out bioactivity cross-contamination .

Q. What methodological strategies address contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from unaccounted degradation during extraction or assay setup. Researchers should:

Q. How can synthetic routes to this compound be designed to avoid structural instability?

Focus on late-stage functionalization to preserve the cis B–D ring system. For example, intramolecular crossed-Cannizzaro reactions under mild conditions (e.g., low temperature, non-aqueous solvents) can stabilize the lactol moiety. Computational modeling (DFT) of ring strain and transition states aids in predicting rearrangement pathways .

Q. What statistical approaches resolve data variability in this compound’s protein synthesis inhibition assays?

Dose-response curves should use nonlinear regression models (e.g., Hill equation) to account for synergistic effects observed in murine models. Meta-analysis of historical data (e.g., Lewis lung carcinoma studies) requires sensitivity analysis to exclude studies with inadequate stability controls .

Data Analysis and Reproducibility

Q. How should researchers handle conflicting GC–MS/MS and NMR data in this compound quantification?

Cross-validate results using orthogonal methods:

- GC–MS/MS for derivatized samples to detect degradation products.

- H NMR integration of diagnostic peaks (e.g., H-6 proton in this compound vs. tazettine). Discrepancies indicate either extraction artifacts or incomplete derivatization, requiring re-extraction under optimized conditions .

Q. What frameworks improve reproducibility in this compound isolation protocols?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Publish raw GC–MS/MS chromatograms and NMR spectra in supplementary materials.

- Document extraction pH, solvent ratios, and derivatization time in detail.

- Use open-source tools like MNova for spectral analysis standardization .

Tables for Key Methodological Comparisons

| Parameter | This compound-TMS (GC–MS/MS) | Tazettine-TMS (GC–MS/MS) |

|---|---|---|

| Molecular Ion (m/z) | 388 | 403 |

| Base Peak (m/z) | 319 (RDA fragmentation) | 298 (methyl loss) |

| Diagnostic Fragments | m/z 313 (Si(CH3)2OH loss) | m/z 319 (RDA) |

| Stability in Basic Media | Unstable | Stable |

Source: Adapted from GC–MS/MS fragmentation studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.